molecular formula C20H20INO4 B12319244 (S)-N-Fmoc-gamma-iodo-abu-ome

(S)-N-Fmoc-gamma-iodo-abu-ome

Cat. No.: B12319244
M. Wt: 465.3 g/mol
InChI Key: RAPINIFWJKOFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Fmoc-gamma-iodo-abu-ome is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used to protect the amine group in amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Fmoc-gamma-iodo-abu-ome typically involves multiple steps, starting from the corresponding amino acid. The general synthetic route includes:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Iodination: The gamma position of the amino acid is iodinated using an iodinating agent such as iodine or N-iodosuccinimide (NIS) under specific reaction conditions.

    Esterification: The carboxyl group of the amino acid is esterified to form the final product, this compound. This step typically involves the use of an alcohol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated peptide synthesizers to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Fmoc-gamma-iodo-abu-ome undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of different functional groups at the gamma position.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield gamma-substituted derivatives, while reduction reactions typically yield the deiodinated product.

Scientific Research Applications

(S)-N-Fmoc-gamma-iodo-abu-ome has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Fmoc-gamma-iodo-abu-ome is primarily related to its role as a protected amino acid derivative in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Fmoc-gamma-bromo-abu-ome: Similar structure but with a bromine atom instead of iodine.

    (S)-N-Fmoc-gamma-chloro-abu-ome: Contains a chlorine atom at the gamma position.

    (S)-N-Fmoc-gamma-fluoro-abu-ome: Features a fluorine atom at the gamma position.

Uniqueness

(S)-N-Fmoc-gamma-iodo-abu-ome is unique due to the presence of the iodine atom, which is larger and more reactive compared to other halogens. This allows for more diverse chemical modifications and functionalizations, making it a valuable compound in peptide synthesis and other applications.

Properties

Molecular Formula

C20H20INO4

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoate

InChI

InChI=1S/C20H20INO4/c1-25-19(23)18(10-11-21)22-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,24)

InChI Key

RAPINIFWJKOFMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.